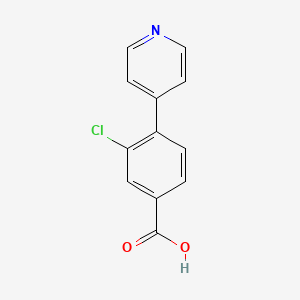

3-Chloro-4-(pyridin-4-yl)benzoic acid

Description

3-Chloro-4-(pyridin-4-yl)benzoic acid is a halogenated aromatic carboxylic acid featuring a pyridyl substituent at the para-position of the benzene ring and a chlorine atom at the meta-position relative to the carboxyl group. This structural configuration confers unique electronic and steric properties, making it a versatile building block in coordination chemistry, particularly in the design of metal-organic frameworks (MOFs) . Its applications extend to selective adsorption of volatile organic compounds (VOCs) due to the synergistic effects of the pyridine’s Lewis basicity and the chloro group’s electron-withdrawing nature .

Properties

Molecular Formula |

C12H8ClNO2 |

|---|---|

Molecular Weight |

233.65 g/mol |

IUPAC Name |

3-chloro-4-pyridin-4-ylbenzoic acid |

InChI |

InChI=1S/C12H8ClNO2/c13-11-7-9(12(15)16)1-2-10(11)8-3-5-14-6-4-8/h1-7H,(H,15,16) |

InChI Key |

VFPWJRWWOZUCRS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Cl)C2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(pyridin-4-yl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 3-chlorobenzoic acid with 4-pyridylboronic acid under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of 3-Chloro-4-(pyridin-4-yl)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(pyridin-4-yl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the pyridine ring or the benzoic acid moiety.

Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative .

Scientific Research Applications

3-Chloro-4-(pyridin-4-yl)benzoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and metal-organic frameworks (MOFs).

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Chloro-4-(pyridin-4-yl)benzoic acid involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions, while the benzoic acid moiety can form hydrogen bonds. These interactions can influence the compound’s binding affinity and specificity towards various biological targets .

Comparison with Similar Compounds

4-(Pyridin-4-yl)benzoic Acid (H44pba)

- Structure : Lacks the chlorine atom at the benzene ring’s C3 position.

- Applications : Used in isomorphous MOFs for selective adsorption of chlorinated VOCs (e.g., chloroform). The absence of chlorine reduces steric hindrance, enhancing framework flexibility and guest molecule accessibility .

- Key Difference: Lower polarity compared to the chloro-substituted analog, resulting in weaker interactions with non-polar VOCs .

3-Chloro-4-(hydroxymethyl)benzoic Acid

- Structure : Replaces the pyridyl group with a hydroxymethyl (-CH2OH) substituent.

- Applications : Utilized in developing EP1 receptor antagonists. The hydroxymethyl group introduces hydrogen-bonding capability, critical for receptor binding .

- Key Difference : Enhanced hydrophilicity limits use in hydrophobic environments like VOC adsorption .

4-Chloro-3-[(4-pyridylmethyl)amino]benzoic Acid

- Structure: Features an amino-linked pyridylmethyl group at C3 and chlorine at C4.

- Applications: Investigated as a research compound in medicinal chemistry.

- Key Difference : The altered substitution pattern disrupts planarity, reducing π-π stacking efficiency in MOFs .

Halogen-Substituted Analogs

3-Fluoro-4-(pyridin-4-yl)benzoic Acid

- Structure : Fluorine replaces chlorine at C3.

3-Bromo-4-(pyridin-4-yl)benzoic Acid

- Structure : Bromine replaces chlorine at C3.

Extended Conjugation Systems

(E)-4-(2-(Pyridin-4-yl)vinyl)benzoic Acid

- Structure : Incorporates a vinyl spacer between the pyridyl and benzoic acid groups.

- Applications : Enhances π-conjugation for luminescent MOFs. The extended structure facilitates charge transfer, useful in optoelectronic applications .

- Key Difference: Reduced rigidity compared to the non-vinyl analog, affecting framework stability .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

| Compound Name | logP* | Melting Point (°C) | Solubility (DMSO) |

|---|---|---|---|

| 3-Chloro-4-(pyridin-4-yl)benzoic acid | 2.1 | 215–217 | High |

| 4-(Pyridin-4-yl)benzoic acid | 1.8 | 198–200 | Moderate |

| 3-Chloro-4-(hydroxymethyl)benzoic acid | 0.9 | 185–187 | High |

*Calculated using fragment-based methods.

Research Findings

- MOF Performance: Chloro-substituted analogs demonstrate superior adsorption selectivity for chlorinated VOCs (e.g., 25% higher chloroform uptake vs. non-halogenated analogs) due to dipole-dipole interactions .

- Crystallography : Derivatives like 3-(pyridin-4-yl)benzoic acid nitrate form hydrogen-bonded dimers (O—H⋯O, 2.624 Å) and 1D supramolecular chains, critical for stabilizing MOF architectures .

- Synthetic Accessibility : Halogenated variants are typically synthesized via Suzuki-Miyaura coupling, achieving yields >70% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.